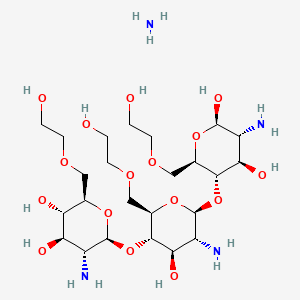
Chitosan, 6-(2-hydroxyethyl) ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitosan, 6-(2-hydroxyethyl) ether is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs. This compound is known for its excellent biocompatibility, biodegradability, and non-toxicity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitosan, 6-(2-hydroxyethyl) ether typically involves the homogeneous etherification of chitosan. This process is carried out in an alkali/urea aqueous solution, which acts as both the solvent and the reaction medium. The reaction conditions often include low-temperature freezing-thawing cycles to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure consistent product quality. The final product is then purified and characterized to confirm its structure and properties .
Chemical Reactions Analysis
Types of Reactions
Chitosan, 6-(2-hydroxyethyl) ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the chitosan backbone.
Reduction: This reaction can reduce any oxidized functional groups back to their original state.
Substitution: This reaction involves the replacement of hydroxyl groups with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chitosan derivatives with modified functional groups, which can enhance the compound’s properties for specific applications .
Scientific Research Applications
Chitosan, 6-(2-hydroxyethyl) ether has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and in the synthesis of other chitosan derivatives.
Biology: Employed in cell culture studies due to its biocompatibility.
Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering.
Industry: Applied in water treatment, food packaging, and as a biodegradable material in various products.
Mechanism of Action
The mechanism of action of chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and tissues. The hydroxyethyl groups enhance its solubility and moisture retention properties, making it effective in drug delivery and wound healing applications. The compound can form gels and films that adhere to tissues, providing a protective barrier and promoting healing .
Comparison with Similar Compounds
Similar Compounds
Chitosan: The parent compound, which lacks the hydroxyethyl modification.
Carboxymethyl chitosan: A derivative with carboxymethyl groups that enhance its solubility and biocompatibility.
Quaternized chitosan: A derivative with quaternary ammonium groups that improve its antimicrobial properties.
Uniqueness
Chitosan, 6-(2-hydroxyethyl) ether is unique due to its hydroxyethyl groups, which provide enhanced solubility, moisture retention, and biocompatibility compared to other chitosan derivatives. These properties make it particularly suitable for biomedical applications such as drug delivery and wound healing .
Properties
Molecular Formula |
C24H50N4O16 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol;azane |
InChI |
InChI=1S/C24H47N3O16.H3N/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28;/h10-24,28-35H,1-9,25-27H2;1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+;/m1./s1 |
InChI Key |
GUWPLHGTHHCESW-SZJDJMCGSA-N |
Isomeric SMILES |
C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)O.N |
Canonical SMILES |
C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110868.png)
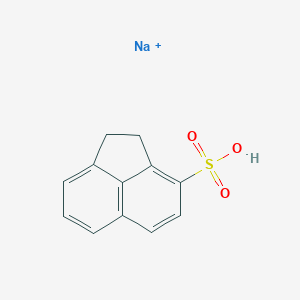
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
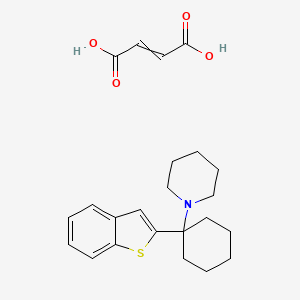
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
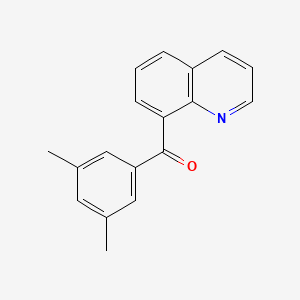
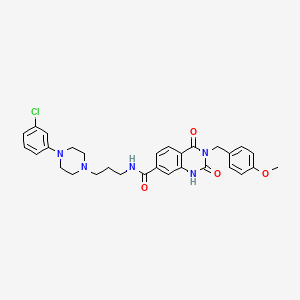
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
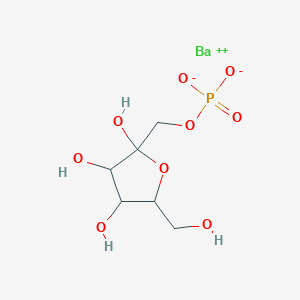
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
